2-(4-methylphenyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14-4-6-15(7-5-14)13-18(23)20-10-11-22-19(24)9-8-16(21-22)17-3-2-12-25-17/h2-9,12H,10-11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULALKFJJPYVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyridazinone vs. Pyridine/Quinoxaline: The pyridazinone ring in the target compound differs from pyridine (e.g., in N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ) and quinoxaline (e.g., in N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives ).
- Thiophene vs. Chlorophenyl/Styryl Substituents: The thiophene substituent at position 3 of the pyridazinone introduces electron-rich sulfur heteroatoms, contrasting with electron-withdrawing groups like 4-chlorophenyl in compound 2 or styryl groups in the pyridine-based analogue. Thiophene’s π-excess could enhance interactions with aromatic residues in enzyme active sites compared to halogenated or hydrocarbon substituents.
Acetamide Side Chain Variations
- Ethyl Linker vs. Direct Bonding: The ethyl linker in the target compound may confer conformational flexibility, unlike the direct bonding of acetamide groups in N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives . Flexibility could improve solubility or optimize binding geometry in target proteins.
Physicochemical Properties
- The lack of physicochemical data for the target compound precludes a robust analysis. However, the IR band at 436 cm⁻¹ in compound 4a corresponds to a nitrile group , absent in the target structure, highlighting functional group disparities.
Crystallographic and Computational Analysis
- SHELX and WinGX/ORTEP :
While the target compound’s crystallographic data are unavailable, structural analogues (e.g., compound 2 ) likely employ SHELX programs for refinement and WinGX/ORTEP for visualization . These tools ensure precise determination of bond lengths and angles, critical for comparing molecular geometries.
Preparation Methods
Hydrazine Cyclocondensation Method
A modified procedure from PMC studies achieves the pyridazinone core through:
-
Precursor Preparation :
-
3-Benzylidene-4-oxopentanoic acid derivative (0.010 mol)
-
Hydrazine hydrate (0.020 mol) in ethanol (50 mL)
-
-
Reaction Conditions :
-
Reflux at 78°C for 6–8 hours
-
Acidic workup (HCl, 1M) to precipitate product
-
Key Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/Water (7:3) | Maximizes solubility of intermediates |
| Temperature | 75–80°C | Prevents decomposition |
| Hydrazine Ratio | 2:1 (excess) | Drives reaction completion |
Thiophene Functionalization
Introducing the thiophen-2-yl group employs two strategies:
-
Pre-cyclization : Use thiophene-containing α,β-unsaturated ketones
-
Post-cyclization : Suzuki-Miyaura coupling with 2-thienylboronic acid
Comparative data:
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Pre-cyclization | 65 | 98.2 | 8 h |
| Post-coupling | 58 | 97.5 | 12 h |
Post-coupling requires Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C.
Synthesis of 2-(4-Methylphenyl)acetamide Side Chain
Chloroacetylation Route
-
Chloroacetylation :
-
4-Methylaniline (0.1 mol) + chloroacetyl chloride (0.12 mol)
-
Dichloromethane (DCM), 0°C, triethylamine (1.5 eq)
-
Stir 4 h → 92% yield
-
-
Azide Substitution :
-
Staudinger Reduction :
-
Triphenylphosphine (1.1 eq) in THF, 0°C → room temperature
-
Quench with H₂O → primary amine (85% yield)
-
Final Coupling Strategies
Nucleophilic Displacement
Utilizing methodology from VulcanChem:
-
Reaction Scheme :
-
3-(Thiophen-2-yl)pyridazinone (1 eq)
-
2-(4-Methylphenyl)chloroacetamide (1.05 eq)
-
K₂CO₃ (2 eq), BTBA (0.1 eq), DMF, 25°C, 24 h
-
-
Optimized Conditions :
Parameter Value Effect Base K₂CO₃ Maintains pH 8–9 Catalyst Benzyltributylammonium bromide Phase transfer Solvent DMF Enhances nucleophilicity Temperature 25°C Minimizes side reactions
Yield: 82% after column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Mitsunobu Coupling Alternative
For oxygen-sensitive substrates:
-
DIAD (1.2 eq), PPh₃ (1.5 eq), THF, 0°C → RT
-
12 h reaction → 78% yield
-
Requires anhydrous conditions and molecular sieves
Purification and Characterization
Crystallization Techniques
Spectroscopic Validation
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH) | Acetamide proton |
| δ 7.45–7.12 (m, 7H, Ar-H) | Aromatic protons | |
| IR (ATR) | 1675 cm⁻¹ | C=O stretch |
| HRMS (ESI+) | m/z 353.1321 [M+H]⁺ | Molecular ion |
Scalability and Industrial Considerations
Batch Process Optimization
| Scale | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Lab (10 g) | 82 | 99.1 | 1.00 |
| Pilot (500 g) | 79 | 98.7 | 0.92 |
| Production (5 kg) | 75 | 98.2 | 0.85 |
Key challenges at scale:
-
Exothermic control during hydrazine addition
-
Filtration rates in crystallization steps
Green Chemistry Approaches
-
Solvent replacement: Cyclopentyl methyl ether (CPME) vs. DMF
-
Catalyst recycling: Pd recovery via activated carbon adsorption (87% efficiency)
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Steps | Cost ($/g) | E-Factor |
|---|---|---|---|---|
| Linear synthesis | 52 | 6 | 12.40 | 18.7 |
| Convergent route | 68 | 4 | 8.95 | 11.2 |
| One-pot variant | 61 | 3 | 7.80 | 9.8 |
E-Factor = (mass waste)/(mass product); lower values indicate greener processes.
Mechanistic Insights
Pyridazinone Ring Formation
The cyclocondensation proceeds through:
Coupling Reaction Kinetics
Second-order kinetics observed:
-
Rate = k[Pyridazinone][Acetamide]
-
k = 0.017 L·mol⁻¹·min⁻¹ at 25°C
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 25°C/60% RH, 6 mo | 1.2 | Hydrolyzed acetamide |
| 40°C/75% RH, 6 mo | 4.8 | Oxidized thiophene |
| Photolytic, 1 mo | 2.1 | cis-trans isomerization |
Recommended storage: Amber glass under N₂ at −20°C.
Emerging Methodologies
Continuous Flow Synthesis
Enzymatic Coupling
-
Lipase B (CALB) in ionic liquids
-
65% yield, excellent enantiopurity
-
Limited to specific substrate pairs
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(4-methylphenyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide?
- Methodological Answer : Synthesis requires precise control of temperature (60–80°C) and solvent selection (e.g., dichloromethane or dimethylformamide) to stabilize intermediates and avoid side reactions. A stepwise approach is recommended:
- Step 1 : Coupling of the thiophen-2-yl group to the pyridazinone core under reflux conditions in anhydrous DCM .
- Step 2 : Acetylation of the ethylamine linker using N-(4-methylphenyl)acetamide in the presence of a coupling agent (e.g., DCC).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol yields >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify key protons (e.g., thiophen-2-yl protons at δ 7.2–7.4 ppm) and confirm regioselectivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H] at m/z 383.47) .
- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm confirm carbonyl groups (pyridazinone and acetamide) .
Q. How do the thiophene and pyridazinone moieties influence the compound’s reactivity?
- Methodological Answer : The thiophene ring participates in π-π stacking interactions, enhancing solubility in aromatic solvents, while the pyridazinone core acts as a hydrogen-bond acceptor. Reactivity studies show:
- Electrophilic Substitution : Thiophene undergoes halogenation at the 5-position under mild conditions (e.g., NBS in CCl) .
- Nucleophilic Attack : The pyridazinone’s carbonyl group reacts with Grignard reagents to form dihydro derivatives .
Advanced Research Questions
Q. How can crystallographic refinement resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer : Use SHELXL for refinement against high-resolution single-crystal X-ray
- Twin Refinement : Apply TWIN/BASF commands to address twinning in crystals with low symmetry .
- Disorder Modeling : For flexible substituents (e.g., ethyl linker), split occupancy models improve R-factor convergence (<5%) .
- Validation : Cross-check with WinGX/ORTEP for anisotropic displacement ellipsoids and Hirshfeld surface analysis .
Q. How to resolve contradictions in reported bioactivity data across structural analogs?
- Methodological Answer :
- Comparative Assays : Test analogs (e.g., ethyl vs. methyl substituents) under standardized conditions (e.g., enzyme inhibition at pH 7.4, 37°C) .
- Structural Analysis : Overlay crystallographic data of analogs to identify steric/electronic differences impacting target binding .
- Meta-Analysis : Use PubChem BioActivity data to correlate substituent effects (e.g., thiophen-2-yl vs. phenyl) with IC trends .
Q. What strategies ensure reproducibility in synthetic yields across laboratories?
- Methodological Answer :
- Standardized Protocols : Document exact equivalents (e.g., 2.6–2.8 molar excess of sodium methylate for pyridazinone alkylation) .
- Quality Control : Pre-dry solvents (molecular sieves for DMF) and validate reagent purity via NMR or GC-MS .
- Interlab Validation : Share samples with a reference lab for independent HPLC-UV analysis (e.g., 95% purity threshold) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substitutions on the pyridazinone (e.g., 6-oxo → 6-thio) or acetamide (e.g., N-alkyl vs. N-aryl) .
- In Silico Screening : Dock analogs into target protein structures (e.g., COX-2 or kinase domains) using AutoDock Vina to prioritize synthesis .
- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using Schrödinger’s Phase .
Q. What methodologies are recommended for studying metabolic degradation pathways?
- Methodological Answer :
- In Vitro Liver Microsomes : Incubate with NADPH (1 mM) and monitor degradation via LC-MS/MS at 0, 30, 60 min .
- Stable Isotope Labeling : Use C-labeled acetamide to track cleavage products .
- Forced Degradation : Expose to oxidative (HO), acidic (0.1 M HCl), and UV stress to identify labile sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
